7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
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Overview
Description
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which combines both aromatic and aliphatic characteristics, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts . This process yields 1,2,3,4-tetrahydronaphthalene, which can then be further functionalized to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. The use of nickel catalysts is prevalent, although other catalysts may also be used depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can further hydrogenate the compound to form decahydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of nickel or palladium catalysts is commonly used.
Substitution: Sulfuric acid and other strong acids are often used to facilitate electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Decahydronaphthalene derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
- 1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
- Tetralin (1,2,3,4-tetrahydronaphthalene)
Uniqueness
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides both aromatic stability and aliphatic flexibility, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8;/h4-6,9H,1-3,12H2,(H,13,14);1H |
InChI Key |
BHYRIAWLZORJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)N)C(=O)O.Cl |
Origin of Product |
United States |
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